Tri(2-furyl)phosphine

Description

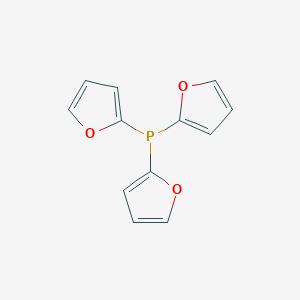

Structure

3D Structure

Properties

IUPAC Name |

tris(furan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334690 | |

| Record name | Tri(2-furyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5518-52-5 | |

| Record name | Tri(2-furyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(furan-2-yl)phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tri(2-furyl)phosphine synthesis and properties

An In-depth Technical Guide to Tri(2-furyl)phosphine: Synthesis, Properties, and Applications

Introduction

This compound (TFP) is an organophosphorus compound that has emerged as a versatile and crucial ligand in transition-metal-mediated organic synthesis.[1][2] Characterized by the presence of three furan (B31954) rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that distinguish it from more conventional phosphine (B1218219) ligands like triphenylphosphine.[2][3] Its weaker σ-donating and less sterically demanding nature often leads to enhanced catalytic activity and milder reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][5] It is sensitive to air and should be handled under an inert atmosphere.[5] Key physical and identifying properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][5][6] |

| Molecular Formula | C₁₂H₉O₃P | [7][8] |

| Molecular Weight | 232.17 g/mol | [7][9] |

| CAS Number | 5518-52-5 | [7][10] |

| Melting Point | 59-64 °C | [1][7][10] |

| Boiling Point | 136 °C at 4 mmHg | [7][10] |

| Assay | ≥97.5% | [6][7] |

| Storage Temperature | Room Temperature | [10] |

| InChI Key | DLQYXUGCCKQSRJ-UHFFFAOYSA-N | [5][7] |

| SMILES | c1coc(c1)P(c2ccco2)c3ccco3 | [7][11] |

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR | Spectrum conforms to the expected structure. | [5][11] |

| ¹³C NMR | Spectrum conforms to the expected structure. | [9] |

| ³¹P NMR | Spectrum conforms to the expected structure. | [5][9] |

| Infrared (IR) | Spectrum conforms to the expected structure. | [6] |

The furyl substituents have a notable shielding effect on the phosphorus nucleus in ³¹P NMR spectroscopy, despite being electron-withdrawing.[3]

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily involving the reaction of a 2-furyl organometallic reagent with a phosphorus trihalide. Early methods often suffered from low yields (30-40%).[4]

Common Synthetic Pathways

-

Lithiation of Furan: This is a widely used method where furan is directly lithiated, typically at the α-position, using an organolithium reagent like n-butyllithium.[12][13] The resulting 2-furyllithium is then reacted with phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃).[4][14] The basicity of the organolithium reagent can sometimes lead to side reactions and lower yields.[4]

-

Grignard Reaction: An alternative approach involves the preparation of a Grignard reagent from 2-bromofuran (B1272941) and magnesium.[14] This reagent is then reacted with PCl₃.[14][15]

-

Improved Organocerium Method: To circumvent the issues associated with the high basicity of organolithium reagents, an improved method utilizes an organocerium intermediate.[4] 2-Furyllithium is first transmetalated with anhydrous cerium(III) chloride to form a less basic organocerium reagent, which then reacts more cleanly with PCl₃ to give this compound in significantly higher yields (around 74%).[4]

Below is a logical workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Improved Organocerium Method

This protocol is adapted from the high-yield synthesis described in the literature.[4]

Objective: To synthesize this compound in high yield by mitigating side reactions using an organocerium intermediate.

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Furan (freshly distilled)

-

n-Butyllithium (in hexanes)

-

Phosphorus trichloride (PCl₃)

-

Tetrahydrofuran (THF, anhydrous)

-

Petroleum ether or hexanes for recrystallization

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Two-necked round-bottom flasks

-

Spin bar

-

Schlenk line or inert gas (Nitrogen/Argon) manifold

-

Vacuum pump

-

Heating mantle

-

Syringes and needles

-

Cannula

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Workflow Diagram:

Caption: Step-by-step experimental workflow for the organocerium method.

Procedure:

-

Preparation of Anhydrous Cerium(III) Chloride:

-

Place cerium(III) chloride heptahydrate in a two-necked flask equipped with a spin bar.

-

Heat the flask to ~150 °C under vacuum (e.g., 1 mmHg) with stirring for approximately 2-3 hours. The hydrated salt will transform into a fine, white powder of anhydrous CeCl₃.[4][14]

-

Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).

-

-

Formation of the Organocerium Reagent:

-

Add anhydrous THF to the flask containing anhydrous CeCl₃ to create a slurry.

-

Cool the slurry to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of 2-furyllithium by adding n-butyllithium dropwise to a solution of furan in anhydrous THF at 0 °C.[4]

-

Transfer the freshly prepared 2-furyllithium solution to the CeCl₃ slurry at -78 °C via cannula.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

-

Reaction with Phosphorus Trichloride:

-

While maintaining the temperature at -78 °C, add a solution of PCl₃ in anhydrous THF dropwise to the organocerium reagent.

-

After the addition is complete, stir the reaction mixture at -78 °C for another hour.

-

-

Work-up and Purification:

-

Remove the cooling bath and allow the reaction to naturally warm to room temperature. Continue stirring for at least 3 hours.[14]

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction.[14]

-

Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.[14]

-

Combine all organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from petroleum ether or hexanes to yield pure this compound as a white crystalline solid.[14]

-

Applications in Research and Development

This compound is primarily valued as a ligand in catalysis, but its applications extend to pharmaceutical and materials science.[1][16]

Homogeneous Catalysis

TFP is an exceptional ligand for a variety of palladium-catalyzed cross-coupling reactions.[1][17] Its use often allows for milder reaction conditions, which can help in attenuating unwanted side reactions.[2][4]

-

Stille Coupling: TFP was first identified as a superior ligand for the Stille reaction, where it was shown to cause large rate accelerations, allowing reactions to proceed at lower temperatures.[4][18]

-

Negishi Coupling: It is effective in palladium-catalyzed Negishi cross-coupling reactions.[2]

-

Other Reactions: TFP has also been successfully employed as a ligand in Suzuki, Heck, and C-H arylation/alkenylation reactions.[3][10]

Below is a simplified diagram illustrating the role of a phosphine ligand like TFP in a generic Pd(0)-catalyzed cross-coupling cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]

- 6. 294800010 [thermofisher.com]

- 7. This compound 0.99 TFP [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 5518-52-5 [chemicalbook.com]

- 11. This compound(5518-52-5) 1H NMR [m.chemicalbook.com]

- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 13. books.rsc.org [books.rsc.org]

- 14. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]

- 15. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]

- 17. This compound | 5518-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tri(2-furyl)phosphine (CAS Number 5518-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(2-furyl)phosphine (TFP), with CAS number 5518-52-5, is a versatile and highly effective organophosphorus ligand in modern organic synthesis. Characterized by its three furan (B31954) rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that make it a superior ligand in a variety of palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature and moderate steric bulk contribute to enhanced catalytic activity, reaction rates, and selectivity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in catalysis and pharmaceutical development. Detailed experimental protocols, comparative performance data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline powder with a melting point in the range of 59-64 °C.[1][2] It is soluble in many common organic solvents. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5518-52-5 | [3] |

| Molecular Formula | C₁₂H₉O₃P | [3] |

| Molecular Weight | 232.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 59-64 °C | [4] |

| Boiling Point | 136 °C at 4 mmHg | [4] |

| InChI Key | DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |

| SMILES | c1coc(c1)P(c2ccco2)c3ccco3 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ³¹P NMR (CDCl₃) | δ -76.5 ppm | [5] |

| ¹H NMR | Spectra available, detailed shifts not tabulated in a single source. | [6] |

| ¹³C NMR | Data not readily available in tabulated form. | |

| FT-IR | ATR-Neat spectrum available. Characteristic peaks for aromatic C-H and C-O-C stretches are expected. | [7] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of a furyl-lithium or furyl-Grignard reagent with a phosphorus halide. An improved, higher-yield synthesis utilizes an organocerium reagent, which is less basic and leads to fewer side reactions.[8]

Experimental Protocol: Improved Synthesis via an Organocerium Reagent[9]

This protocol describes a high-yield synthesis of this compound from furan.

Materials:

-

Furan

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Cerium(III) chloride (CeCl₃)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Furyllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve furan in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

-

Formation of the Organocerium Reagent: In a separate flame-dried flask, suspend anhydrous cerium(III) chloride in anhydrous THF and cool to -78 °C. Transfer the freshly prepared furyllithium solution to the CeCl₃ suspension via cannula. Stir the mixture at -78 °C for 1 hour to form the furylcerium reagent.

-

Reaction with Phosphorus Trichloride: To the cold (-78 °C) suspension of the organocerium reagent, add phosphorus trichloride dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or a mixture of ethanol (B145695) and water, to yield pure this compound as a white crystalline solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is most renowned for its role as a ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing furan rings, make the palladium center more electrophilic, which can accelerate key steps in the catalytic cycle, such as transmetalation.[9] This often leads to significantly higher reaction rates and yields compared to more traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃).[10]

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki-Miyaura, and Heck reactions, is illustrated below. The this compound ligand (L) plays a crucial role in stabilizing the palladium species and modulating its reactivity throughout the cycle.

References

- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound 0.99 TFP [sigmaaldrich.com]

- 4. This compound | 5518-52-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound(5518-52-5) 1H NMR spectrum [chemicalbook.com]

- 7. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Tri(2-furyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-furyl)phosphine (TFP) is a versatile organophosphorus ligand widely employed in transition-metal-catalyzed cross-coupling reactions and other organic transformations. Its unique electronic and steric properties, derived from the furan (B31954) moieties, contribute to its efficacy in facilitating challenging chemical conversions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, presented in a clear and accessible format, along with detailed experimental protocols for data acquisition.

Molecular and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉O₃P | [1] |

| Molecular Weight | 232.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 59-64 °C | [3] |

| Boiling Point | 136 °C at 4 mmHg | [3] |

| Solubility | Soluble in many organic solvents such as THF, chloroform, and toluene (B28343). | |

| Air Sensitivity | Air-sensitive; should be handled under an inert atmosphere. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No detailed spectral data with assignments was found in the search results.

¹³C NMR (Carbon-13 NMR)

No detailed spectral data with assignments was found in the search results.

³¹P NMR (Phosphorus-31 NMR)

The ³¹P NMR spectrum of this compound exhibits a single characteristic resonance.

| Chemical Shift (δ) [ppm] | Solvent |

| -76.8 | CDCl₃ |

This value is consistent with a trivalent phosphorus atom bonded to three electron-withdrawing furyl groups.

Infrared (IR) Spectroscopy

No detailed peak table with vibrational assignments was found in the search results.

Mass Spectrometry (MS)

No detailed mass spectrum with fragmentation analysis was found in the search results.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy (¹H, ¹³C, ³¹P)

Sample Preparation (Air-Sensitive)

-

In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube using a syringe.

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure complete dissolution of the sample.

Instrumentation and Parameters

-

Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR:

-

Frequency: 300 MHz (or higher)

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for the expected chemical shift range.

-

-

¹³C NMR:

-

Frequency: 75 MHz (or higher)

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds

-

-

³¹P NMR:

-

Frequency: 121 MHz (or higher)

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 64-128

-

Relaxation Delay: 2-5 seconds

-

Reference: 85% H₃PO₄ (external standard).

-

Infrared (IR) Spectroscopy

Sample Preparation (ATR for Air-Sensitive Solids)

-

Inside a glovebox or a nitrogen-filled bag, place a small amount of the crystalline this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Seal the ATR accessory if possible or perform the measurement quickly to minimize air exposure.

Instrumentation and Parameters

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Accessory: A single-reflection ATR accessory with a suitable crystal (e.g., diamond or germanium).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as toluene or dichloromethane.

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

Instrumentation and Parameters (GC-MS)

-

Spectrometer: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Tri(2-furyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of tri(2-furyl)phosphine, a versatile phosphine (B1218219) ligand employed in a wide range of chemical transformations. This document offers a comprehensive summary of its ¹H and ³¹P NMR spectral data, detailed experimental protocols for spectral acquisition, and visual representations of its structure and the analytical workflow.

Introduction to this compound and its NMR Analysis

This compound (TFP) is an organophosphorus compound characterized by a central phosphorus atom bonded to three furan (B31954) rings at their second position. Its unique electronic and steric properties make it a valuable ligand in transition-metal catalysis. NMR spectroscopy is an indispensable tool for the characterization of TFP, providing insights into its purity, structure, and coordination behavior. This guide focuses on the two most relevant nuclei for the analysis of this compound: ¹H and ³¹P.

NMR Spectroscopic Data

The following tables summarize the reported ¹H and ³¹P NMR data for this compound. It is important to note that NMR spectral parameters can be influenced by the solvent, concentration, and temperature.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons on the three furan rings. Due to the C₃ symmetry of the molecule, the protons on each of the three furan rings are chemically equivalent.

Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H5 | 7.81 | Broad Singlet |

| H3 | 7.22 | Broad Singlet |

| H4 | 6.63 | Broad Singlet |

Note: Data sourced from a study in deuterated chloroform (B151607) (CDCl₃)[1]. The broadness of the signals may be attributed to unresolved couplings to phosphorus or conformational dynamics.

Table 2: ¹H-¹H and ¹H-³¹P Coupling Constants of this compound in CS₂

| Coupling Constant | Value (Hz) |

| ³J(H3, H4) | 3.269 |

| ⁴J(H3, H5) | 0.753 |

| ³J(H4, H5) | 1.727 |

| ³J(P, H3) | 1.497 |

| ⁴J(P, H4) | 1.531 |

| ⁵J(P, H5) | 0.653 |

Note: This detailed coupling information was reported in a study using carbon disulfide (CS₂) as the solvent[1]. These values provide a more detailed picture of the spin-spin interactions within the molecule.

³¹P NMR Data

The ³¹P NMR spectrum of this compound provides a direct and sensitive probe of the electronic environment of the phosphorus atom.

Table 3: ³¹P NMR Chemical Shift of this compound

| Solvent | Chemical Shift (δ, ppm) | Referencing |

| CDCl₃ | -77.2 | External 85% H₃PO₄ |

Note: The chemical shift of phosphines is highly sensitive to their electronic environment. The upfield shift of this compound compared to triphenylphosphine (B44618) (approx. -5 ppm) is indicative of the electron-withdrawing nature of the furyl rings[2].

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ³¹P NMR spectra of this compound. Given that phosphines can be sensitive to oxidation, appropriate handling techniques are crucial[3].

Sample Preparation (for Air-Sensitive Phosphines)

-

Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃) that has been adequately degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.

-

Inert Atmosphere: All manipulations of the solid this compound and the prepared NMR sample should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ³¹P NMR, a higher concentration of 50-100 mg may be beneficial to obtain a good signal-to-noise ratio in a shorter acquisition time.

-

Transfer to NMR Tube: Dissolve the weighed this compound in the degassed deuterated solvent in a small vial. Using a clean, dry pipette or syringe, transfer the solution to a clean, dry NMR tube.

-

Sealing the Tube: The NMR tube should be sealed with a tight-fitting cap. For prolonged storage or for highly sensitive samples, the tube can be flame-sealed under vacuum or backfilled with an inert gas and sealed with a Teflon valve (J. Young tube).

¹H NMR Spectroscopy

-

Instrument Setup: Tune and match the NMR probe for the ¹H frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically adequate.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

³¹P NMR Spectroscopy

-

Instrument Setup: Tune and match the NMR probe for the ³¹P frequency.

-

Locking and Shimming: Maintain the lock on the deuterium signal and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is commonly used to obtain a single sharp peak for each unique phosphorus environment.

-

Spectral Width: The chemical shift range for phosphorus compounds is large; a spectral width of 200-300 ppm centered around the expected chemical shift is a good starting point.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: The number of scans will depend on the concentration, but typically ranges from 64 to 1024.

-

-

Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the structural assignment of the NMR data for this compound.

References

Unveiling the Electronic Landscape of Tri(2-furyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tri(2-furyl)phosphine (TFP), a versatile organophosphorus ligand, has garnered significant attention in the realms of catalysis and materials science. Its unique electronic and steric characteristics, imparted by the furan (B31954) moieties, distinguish it from more conventional phosphine (B1218219) ligands like triphenylphosphine. This technical guide provides an in-depth exploration of the core electronic properties of TFP, presenting key data, experimental methodologies, and a visual representation of its electronic behavior.

Core Electronic Properties: An Overview

This compound is characterized by the chemical formula C₁₂H₉O₃P and a molecular weight of approximately 232.17 g/mol . The phosphorus atom, with its lone pair of electrons, is central to the ligand's coordination chemistry. The three furan rings attached to the phosphorus atom are five-membered aromatic heterocycles containing an oxygen atom. These furan groups are known to be electron-withdrawing compared to the phenyl groups in triphenylphosphine, a property that significantly influences the electronic environment of the phosphorus center. This electron-withdrawing nature makes TFP a poorer σ-donor and a better π-acceptor ligand.

Quantitative Electronic Data

Precise quantification of the electronic properties of a ligand is crucial for predicting its behavior in chemical reactions. The following table summarizes key computational and experimental data related to the electronic structure of this compound.

| Property | Value | Method of Determination |

| HOMO Energy | Data not available in search results | Computational (DFT) |

| LUMO Energy | Data not available in search results | Computational (DFT) |

| HOMO-LUMO Gap | Data not available in search results | Computational (DFT) |

| Ionization Potential | Data not available in search results | Computational/Experimental |

| Electron Affinity | Data not available in search results | Computational/Experimental |

| Tolman Electronic Parameter (TEP) | 2065.3 cm⁻¹ (for Ni(CO)₃(TFP)) | Infrared Spectroscopy |

| ¹J(³¹P-¹⁹⁵Pt) Coupling Constant | Data not available in search results | NMR Spectroscopy |

Note: While extensive searches were conducted, specific numerical values for HOMO/LUMO energies, ionization potential, and electron affinity for this compound were not explicitly found in the available search results. The table reflects the type of data typically determined for such compounds and the methods used.

Experimental and Computational Methodologies

The electronic properties of this compound are elucidated through a combination of experimental techniques and computational modeling.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By solving the Schrödinger equation within the framework of DFT, researchers can calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can predict ionization potentials and electron affinities.

Workflow for DFT Calculations:

Caption: Workflow for determining electronic properties of TFP using DFT.

Experimental Techniques

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of the compound. These electrochemical potentials can be correlated with the energies of the HOMO and LUMO levels.

Generalized Experimental Protocol for Cyclic Voltammetry of a Phosphine Ligand:

-

Solution Preparation: Prepare a solution of the phosphine ligand (e.g., 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by scanning the potential over a desired range at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for oxidation and reduction events.

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy occupied orbitals to higher energy unoccupied orbitals. The wavelength of maximum absorption (λmax) can be related to the energy of these electronic transitions.

Generalized Experimental Protocol for UV-Vis Spectroscopy of a Phosphine Ligand:

-

Solution Preparation: Prepare a dilute solution of the phosphine ligand in a UV-transparent solvent (e.g., cyclohexane, methanol, or acetonitrile).

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Signaling Pathways and Logical Relationships

The electronic properties of this compound directly influence its role in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature affects the electron density at the metal center, which in turn modulates the rates of key steps such as oxidative addition and reductive elimination.

Caption: Influence of TFP on a generic Pd-catalyzed cross-coupling cycle.

Conclusion

The electronic properties of this compound, driven by the electron-withdrawing nature of its furan rings, are fundamental to its utility as a ligand in transition metal catalysis. While a complete quantitative dataset for its frontier molecular orbitals remains an area for further specific investigation, the established methodologies of DFT, cyclic voltammetry, and UV-Vis spectroscopy provide a robust framework for its characterization. Understanding these electronic characteristics is paramount for the rational design of catalysts and the development of novel chemical transformations.

A Technical Guide to the Steric Effects of the Tri(2-furyl)phosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the steric properties of Tri(2-furyl)phosphine (TFP), a versatile and highly effective ligand in transition-metal catalysis. We will explore its quantitative steric and electronic parameters, detail relevant experimental protocols, and visualize key concepts and workflows.

Introduction: The Significance of Ligand Properties

In the realm of organometallic chemistry and catalysis, phosphine (B1218219) ligands are indispensable tools. Their efficacy is governed by a delicate interplay of steric and electronic properties, which dictate the reactivity, selectivity, and stability of the metal complexes they form. This compound (C₁₂H₉O₃P), often abbreviated as TFP, is a tertiary phosphine distinguished by the presence of three furan (B31954) rings attached to a central phosphorus atom.

This unique structure imparts a combination of electronic and steric characteristics that set it apart from more conventional phosphine ligands like triphenylphosphine (B44618) (PPh₃). Notably, TFP possesses a smaller steric profile and is more electron-withdrawing, attributes that have proven highly advantageous in a variety of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.[1][2] Understanding these properties is crucial for rational ligand selection and the optimization of synthetic methodologies.

Quantitative Steric and Electronic Parameters

The properties of a phosphine ligand are often quantified using established parameters. The most common measure of steric bulk is the Tolman Cone Angle (θ) , which represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus bond length.[3] The electronic nature is often described by the Tolman Electronic Parameter (TEP) , determined from the C-O stretching frequency in nickel-carbonyl complexes.[4]

This compound is characterized by a significantly smaller cone angle than the widely used triphenylphosphine, indicating a more compact and less sterically demanding structure.[1][5] Electronically, the furan rings are electron-withdrawing compared to the phenyl rings of PPh₃, which reduces the electron density on the phosphorus atom.[2][6] This makes TFP a poorer σ-donor ligand.[6]

Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands

| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Notes |

| This compound | TFP | 133 | Smaller cone angle, electron-withdrawing furyl groups.[1][2] |

| Triphenylphosphine | PPh₃ | 145 | Standard phosphine ligand for comparison.[1][5] |

| Tricyclohexylphosphine | PCy₃ | 170 | Bulky and electron-donating. |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | Very bulky and electron-donating. |

| Trimethylphosphine | PMe₃ | 118 | Small and electron-donating. |

The Role of Steric Effects in Catalysis

The reduced steric bulk of TFP is a key factor in its enhanced catalytic performance in several important reactions. The smaller cone angle allows for greater flexibility in the coordination sphere of the metal catalyst, which can lead to significant rate enhancements.

In the Stille cross-coupling reaction , for instance, the use of TFP as a ligand for palladium catalysts has been shown to cause large rate accelerations (typically 10² to 10³ times faster than with PPh₃-based catalysts).[7] This allows reactions to proceed under milder conditions, which can help to suppress unwanted side reactions.[7][8] The prevailing hypothesis is that less coordinating, poorer donating ligands like TFP render the Pd(II) intermediate more electrophilic and thus more reactive in the rate-limiting transmetalation step.[9]

Beyond the Stille reaction, TFP has demonstrated its utility in a range of palladium-catalyzed processes, including Suzuki-Miyaura, Sonogashira, and Heck couplings, often leading to higher yields and selectivities.[2][10]

Key Experimental Protocols

Detailed methodologies are essential for the practical application of TFP in a research setting. The following sections provide protocols for the synthesis of the ligand and its application in a typical cross-coupling reaction.

Traditional methods for synthesizing TFP often result in low yields (30-40%).[7] An improved, higher-yielding protocol involves the use of an organocerium(III) reagent, which is less basic than the corresponding organolithium reagent and thus minimizes side reactions.[7]

Materials:

-

Cerium trichloride (B1173362) heptahydrate (CeCl₃·7H₂O)

-

Furan

-

n-Butyllithium (n-BuLi) in hexanes

-

Phosphorus trichloride (PCl₃)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Petroleum ether

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

Preparation of Anhydrous Cerium Trichloride: Place cerium trichloride heptahydrate in a two-necked flask equipped with a stir bar. Heat the flask under vacuum (e.g., 1 mmHg) at 150°C for approximately 2 hours with stirring, until a fine, anhydrous powder is obtained.[7]

-

Allow the flask to cool to room temperature under a dry nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran (THF) to the anhydrous cerium trichloride.

-

Preparation of α-furyllithium: In a separate flask under a nitrogen atmosphere, prepare a solution of α-furyllithium by reacting furan with n-butyllithium in an appropriate solvent.

-

Formation of the Organocerium Reagent: Cool the α-furyllithium solution to -78°C and slowly add it to the suspension of anhydrous cerium trichloride in THF. Stir the mixture at this temperature to form the organocerium reagent.

-

Reaction with Phosphorus Trichloride: While maintaining the temperature at -78°C, slowly add a solution of phosphorus trichloride in THF to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

-

Work-up and Purification: Pour the reaction mixture into a saturated solution of a strong acid-weak base inorganic salt (e.g., ammonium (B1175870) chloride) to quench the reaction.[11]

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic phases, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from petroleum ether to yield pure this compound as a white crystalline solid.[11] This modified procedure can achieve yields of around 74%.[7]

In most catalytic applications, the active Pd-TFP complex is generated in situ from a palladium precursor and the TFP ligand.[9] The following is a representative procedure for an amino-carbonylation reaction.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound (TFP)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide (e.g., 2-bromotoluene)

-

Amine substrate

-

Toluene (B28343), anhydrous

-

Schlenk tube and inert atmosphere apparatus

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

-

Evacuate the tube and backfill with nitrogen three times.

-

Add the aryl bromide (1 equivalent) and a solution of the amine substrate (1.2 equivalents) in anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 105°C) for the specified time (e.g., 18 hours) with vigorous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the this compound ligand.

Caption: Logical flow from TFP structure to catalytic impact.

Caption: Step-by-step workflow for the synthesis of TFP.

Caption: Key steps in the Stille cycle influenced by ligand sterics.

Conclusion

The steric properties of the this compound ligand, particularly its relatively small Tolman cone angle of 133°, are a defining feature that contributes to its exceptional performance in transition-metal catalysis. This reduced steric hindrance, combined with its electron-withdrawing nature, facilitates key steps in catalytic cycles, leading to significant rate enhancements and allowing for milder reaction conditions. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these steric effects allows for the rational design of more efficient and selective chemical transformations. TFP continues to be a ligand of choice for challenging coupling reactions, and ongoing research will undoubtedly uncover new applications for this versatile organophosphorus compound.

References

- 1. Buy this compound | 5518-52-5 [smolecule.com]

- 2. This compound|Ligand for Catalysis [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benthamopen.com [benthamopen.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]

Air Stability of Tri(2-furyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the air stability of Tri(2-furyl)phosphine (TFP). Due to the limited availability of direct quantitative data in the public domain, this document synthesizes qualitative information from safety and handling guidelines, proposes a detailed experimental protocol for quantitative analysis, and offers a framework for the presentation of such data.

Introduction to this compound and its Air Sensitivity

This compound is an organophosphorus compound frequently employed as a ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions.[1] Its electronic properties, influenced by the electron-withdrawing nature of the furan (B31954) rings, make it a valuable tool in synthetic chemistry. However, like many phosphines, TFP is susceptible to oxidation in the presence of air. The primary degradation product is this compound oxide. An understanding of its stability is crucial for its effective use, ensuring reproducibility of experimental results and proper storage.

Safety data sheets and supplier information consistently indicate that this compound is an air-sensitive solid.[2][3] It is recommended to handle TFP in a well-ventilated place and to store it in a tightly closed container in a dry and cool environment.[2][3]

Proposed Mechanism of Aerobic Oxidation

While the precise mechanism for the aerobic oxidation of this compound has not been definitively established in the literature, the oxidation of other triarylphosphines is known to proceed via a reaction with singlet oxygen (¹O₂).[4][5][6] It is plausible that TFP follows a similar pathway. This proposed mechanism involves the formation of a phosphadioxirane intermediate, which then reacts with a second molecule of TFP to yield two molecules of this compound oxide.[4]

Another potential pathway for triarylphosphines involves the formation of a radical cation, which then reacts with molecular oxygen.[7][8]

The proposed oxidation pathway involving singlet oxygen is depicted below:

Quantitative Analysis of Air Stability

Currently, there is a lack of specific quantitative data, such as the rate of oxidation or half-life in the air, for this compound in peer-reviewed literature. To address this, a detailed experimental protocol for determining the air stability of TFP using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is proposed. This method allows for the direct monitoring of the conversion of TFP to its oxide over time.

Experimental Protocol: ³¹P NMR Monitoring of TFP Oxidation

This protocol outlines a method for quantifying the air stability of this compound in a deuterated solvent at room temperature.

3.1.1. Materials and Equipment

-

This compound (TFP)

-

This compound oxide (TFPO) as a reference standard

-

Deuterated chloroform (B151607) (CDCl₃), stored over molecular sieves

-

NMR tubes

-

Gas-tight syringe

-

NMR spectrometer with ³¹P capabilities

3.1.2. Experimental Workflow

3.1.3. Procedure

-

Preparation of TFP solution: In an inert atmosphere (e.g., a glovebox), prepare a stock solution of this compound in deuterated chloroform (e.g., 10 mg/mL).

-

NMR Sample Preparation: Transfer a known volume of the TFP solution into an NMR tube.

-

Initial ³¹P NMR Spectrum: Acquire a ³¹P NMR spectrum of the freshly prepared solution. This will serve as the t=0 time point. The chemical shift for TFP should be observed.

-

Exposure to Air: Remove the cap of the NMR tube to expose the solution to the ambient atmosphere.

-

Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours).

-

Data Analysis: For each spectrum, integrate the signals corresponding to TFP and its oxidation product, this compound oxide. The percentage of each species at a given time point can be calculated using the following formula:

% TFP = [Integral(TFP) / (Integral(TFP) + Integral(TFPO))] * 100

% TFPO = [Integral(TFPO) / (Integral(TFP) + Integral(TFPO))] * 100

Data Presentation

The quantitative data obtained from the proposed experimental protocol should be summarized in clearly structured tables for easy comparison and analysis.

Time-Course of TFP Oxidation

The percentage of this compound and its corresponding oxide at each time point should be recorded.

| Time (hours) | % this compound (TFP) | % this compound Oxide (TFPO) |

| 0 | 100% | 0% |

| 1 | Experimental Value | Experimental Value |

| 2 | Experimental Value | Experimental Value |

| 4 | Experimental Value | Experimental Value |

| 8 | Experimental Value | Experimental Value |

| 24 | Experimental Value | Experimental Value |

| 48 | Experimental Value | Experimental Value |

| 72 | Experimental Value | Experimental Value |

Half-Life of this compound in Air

The half-life (t₁/₂) of TFP, which is the time required for 50% of the initial amount of TFP to be oxidized, can be determined by plotting the percentage of TFP against time and interpolating to 50%.

| Parameter | Value | Conditions |

| Half-life (t₁/₂) | Calculated Value | CDCl₃ solution, Room Temperature, Ambient Air |

Conclusion

This compound is an air-sensitive compound that readily oxidizes to its corresponding phosphine (B1218219) oxide. While qualitative information regarding its handling and storage is available, there is a notable absence of quantitative data on its air stability in the scientific literature. The proposed ³¹P NMR-based experimental protocol provides a robust method for researchers to determine the oxidation rate and half-life of TFP under specific conditions. The generation of such data will be invaluable for the scientific community, enabling more controlled and reproducible applications of this important phosphine ligand in chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. Eosin Y-catalyzed photooxidation of triarylphosphines under visible light irradiation and aerobic conditions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25469A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Tri(2-furyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tri(2-furyl)phosphine. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data, this document summarizes the available qualitative information and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an organophosphorus compound widely utilized as a ligand in transition-metal-catalyzed cross-coupling reactions.[1][2] Its electronic and steric properties make it a valuable tool in organic synthesis. Understanding its solubility is crucial for its effective application in reaction chemistry, purification, and formulation.

Chemical Profile:

-

Molecular Weight: 232.17 g/mol [3]

-

Appearance: White to off-white or beige crystalline powder.[4]

-

Melting Point: 59-64 °C[1]

-

Boiling Point: 136 °C at 4 mmHg[1]

Qualitative Solubility Profile

Based on its application in chemical synthesis, this compound is known to be soluble in the following solvents:

-

Tetrahydrofuran (THF): Frequently used as a solvent for palladium-catalyzed reactions involving this ligand.

-

Dimethylformamide (DMF): Another common solvent for cross-coupling reactions where this compound is employed.

-

Toluene: Used as a solvent in various synthetic procedures with this ligand.[6]

-

Petroleum Ether: A patent describes the recrystallization of this compound from petroleum ether, indicating its solubility in this nonpolar solvent mixture.[7]

-

Dichloromethane: Used for extraction during the synthesis of this compound, implying its solubility.[7]

-

n-Hexane: Employed as a solvent in the synthesis of the ligand.[7]

It is important to note that without quantitative data, the exact solubility limits in these solvents are unknown and would need to be determined experimentally.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in organic solvents (e.g., in g/100 mL or mol/L at a given temperature) has not been published in readily accessible scientific literature or chemical databases. The following table is provided as a template for researchers to record their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| e.g., Toluene | 25 | |||

| e.g., Tetrahydrofuran | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Hexane | 25 |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or test tubes with secure caps

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Oven for drying glassware

Procedure:

-

Preparation:

-

Ensure all glassware is clean and thoroughly dried.

-

Prepare a constant temperature environment using a shaker or water bath set to the desired temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Record the initial mass of the vial and the compound.

-

Carefully add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker or water bath.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should have undissolved solid present at the bottom.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask or vial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the flask/vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, re-weigh the flask/vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask/vial from the final weight.

-

Determine the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) * 100

-

Safety Precautions:

-

This compound is an irritant and is air-sensitive.[1][4] Handle it in a well-ventilated fume hood and under an inert atmosphere where possible.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound CAS#: 5518-52-5 [m.chemicalbook.com]

- 2. This compound | 5518-52-5 [chemicalbook.com]

- 3. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. This compound | 5518-52-5 | TCI AMERICA [tcichemicals.com]

- 7. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]

An In-depth Technical Guide on Tri(2-furyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Tri(2-furyl)phosphine, focusing on its fundamental chemical properties.

Core Chemical Data

This compound, a valuable phosphine (B1218219) ligand in organic synthesis, possesses the following key identifiers and properties.

| Property | Value |

| Molecular Formula | C₁₂H₉O₃P[1][2][3][4] |

| Molecular Weight | 232.17 g/mol [1][2][3][4] |

| CAS Number | 5518-52-5[1][2][3][5] |

| Appearance | White to off-white to beige crystalline powder[5] |

| Melting Point | 59-64 °C[1][2][5] |

| Boiling Point | 136 °C at 4 mmHg[1][2][3] |

| Synonyms | TFP, Tris(furan-2-yl)phosphane, Tri-2-furanylphosphine, Tris(o-furyl)phosphine[1][4] |

Logical Relationship of Chemical Identifiers

The relationship between the common identifiers for this compound is straightforward. The IUPAC name, tris(furan-2-yl)phosphane, describes the chemical structure, from which the molecular formula and molecular weight are derived. The CAS number is a unique registry number assigned to this specific chemical substance.

References

- 1. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 5518-52-5 [chemicalbook.com]

- 4. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]

The Emergence of Tri(2-furyl)phosphine: A Technical Guide to a Versatile Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. While triphenylphosphine (B44618) has long been a workhorse ligand, the unique electronic properties of heteroaryl phosphines have opened new avenues for catalyst design. Among these, Tri(2-furyl)phosphine (TFP) has emerged as a particularly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its discovery and application have led to significant advancements, particularly in Stille couplings, by enabling milder reaction conditions and mitigating unwanted side reactions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, properties, and applications of this compound, complete with experimental protocols and comparative data to inform researchers in their pursuit of more efficient and selective catalytic transformations.

Physicochemical Properties and Synthesis

This compound is a white, crystalline solid with a melting point of 59-64 °C and a boiling point of 136 °C at 4 mmHg.[2] Its structure, featuring a central phosphorus atom bonded to three furan (B31954) rings, imparts distinct electronic characteristics. The electron-withdrawing nature of the furyl groups makes TFP a weaker σ-donor and a better π-acceptor (π-acid) compared to triphenylphosphine.[1][3] This electronic profile is crucial to its catalytic efficacy, as it can accelerate key steps in the catalytic cycle.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉O₃P | [2] |

| Molecular Weight | 232.17 g/mol | |

| Melting Point | 59-64 °C | [2] |

| Boiling Point | 136 °C / 4 mmHg | [2] |

| Appearance | White crystalline powder | |

| Tolman Cone Angle | 133° | [4] |

Experimental Protocols

Synthesis of this compound

An improved, high-yield synthesis of this compound involves the use of an organocerium reagent to mitigate side reactions associated with the more basic furyllithium.

Materials:

-

Furan

-

n-Butyllithium in hexanes

-

Anhydrous Cerium(III) chloride

-

Phosphorus trichloride (B1173362)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Preparation of Furyllithium: To a solution of furan in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium in hexanes dropwise. Stir the mixture at room temperature for 1 hour.

-

Formation of the Organocerium Reagent: In a separate flask, prepare a slurry of anhydrous cerium(III) chloride in anhydrous THF and cool to -78 °C. To this slurry, add the freshly prepared furyllithium solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

-

Reaction with Phosphorus Trichloride: To the organocerium reagent at -78 °C, add phosphorus trichloride dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from petroleum ether to obtain pure this compound as a white solid.

Typical Procedure for a Stille Cross-Coupling Reaction Using this compound

This protocol is a general guideline for the palladium-catalyzed coupling of an organic halide with an organostannane.

Materials:

-

Organic halide (e.g., aryl iodide, vinyl bromide)

-

Organostannane (e.g., vinyltributyltin)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (TFP)

-

Anhydrous solvent (e.g., THF, DMF, NMP)

-

Optional: Additives such as lithium chloride or copper(I) iodide

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic halide and the organostannane in the anhydrous solvent.

-

Add Tris(dibenzylideneacetone)dipalladium(0) and this compound. The typical Pd:ligand ratio is 1:4.

-

If required, add any additives at this stage.

-

Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts.

-

Stir the mixture vigorously for 30 minutes, then filter through a pad of celite.

-

Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Caption: Typical experimental workflow for a cross-coupling reaction.

Applications in Catalysis: A Comparative Overview

This compound has demonstrated significant utility in a range of palladium-catalyzed cross-coupling reactions. Its efficacy is most pronounced in the Stille reaction, where it has been shown to dramatically accelerate reaction rates compared to traditional phosphine (B1218219) ligands.

Stille Coupling

The seminal work by Farina and Krishnan highlighted the remarkable rate enhancements achieved with TFP in the Stille reaction. The weaker σ-donating ability of TFP is thought to render the palladium center more electrophilic, thereby facilitating the often rate-limiting transmetalation step.

Data Presentation: Ligand Effect in Stille Coupling

| Ligand | Relative Rate |

| Triphenylphosphine (PPh₃) | 1 |

| This compound (TFP) | ~100-1000 |

| Triphenylarsine (AsPh₃) | ~100-1000 |

Note: Relative rates are approximate and can vary depending on the specific substrates and reaction conditions. Data compiled from qualitative descriptions of large rate accelerations.

Suzuki-Miyaura Coupling

While not as extensively documented as in Stille coupling, TFP has also been employed as a ligand in Suzuki-Miyaura reactions. The electronic properties of TFP can be beneficial in this context as well, particularly with challenging substrates.

Heck and Sonogashira Couplings

TFP is also a competent ligand for Heck and Sonogashira reactions.[5] Its ability to stabilize the palladium catalyst while promoting key steps in the catalytic cycle makes it a versatile choice for the formation of carbon-carbon bonds.

Conclusion

The discovery of this compound as a ligand has provided a valuable tool for synthetic chemists, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing furan rings, lead to significant rate enhancements in Stille couplings and offer advantages in other transformations. This guide has provided a comprehensive overview of TFP, from its synthesis and properties to its practical application in catalysis. The detailed experimental protocols and comparative data herein are intended to empower researchers to leverage the full potential of this versatile ligand in their own synthetic endeavors, paving the way for the efficient construction of complex molecules for drug discovery and materials science.

References

- 1. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tri(2-furyl)phosphine as a Ligand in Stille Coupling

Introduction

Tri(2-furyl)phosphine (TFP) is a highly effective monodentate phosphine (B1218219) ligand for palladium-catalyzed Stille cross-coupling reactions.[1][2] Its unique electronic and steric properties contribute to significant rate enhancements, often allowing for milder reaction conditions and the suppression of unwanted side reactions.[1][3] TFP is characterized as a weaker σ-donating and less sterically demanding ligand compared to common phosphines like triphenylphosphine (B44618) (PPh3) and tricyclohexylphosphine (B42057) (PCy3), which proves advantageous in many Stille coupling scenarios.[1] The use of TFP can lead to rate enhancements of 100 to 1000 times over triphenylphosphine-based catalysts.[3] This application note provides a summary of the benefits, applications, and a general protocol for the use of TFP in Stille coupling.

Advantages of this compound in Stille Coupling:

-

Increased Reaction Rates: TFP is known to cause large rate accelerations in Stille reactions, which can lead to shorter reaction times and increased throughput.[3][4][5]

-

Milder Reaction Conditions: The enhanced reactivity allows for couplings to be performed at lower temperatures, which can be beneficial for thermally sensitive substrates.[1][3]

-

Broad Substrate Scope: TFP has been successfully employed in the coupling of a wide range of substrates, including electron-rich and electron-poor aryl iodides with various organostannanes.[6] It has shown tolerance for sensitive functional groups such as esters, amides, and nitro groups.[6]

-

Improved Yields: In many cases, the use of TFP leads to high product yields, often in the range of 82-93%.[6]

-

Reduced Side Reactions: By enabling milder conditions, TFP can help to minimize common side reactions associated with Stille couplings.[1][7]

Applications

The palladium-TFP catalytic system is versatile and has been utilized in the synthesis of a variety of organic molecules, including:

-

Biaryl compounds[6]

-

Functionalized aromatic and heteroaromatic systems[6]

-

Complex molecules in natural product synthesis

Quantitative Data Summary

The following table summarizes representative quantitative data for Stille coupling reactions utilizing this compound as a ligand.

| Entry | Electrophile | Organostannane | Pd Catalyst (mol%) | TFP (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aryl Iodide | (1-Alkenyl)(tributyl)stannane | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | 82-93[6] |

| 2 | Aryl Iodide with ester group | Not Specified | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | High[6] |

| 3 | Aryl Iodide with amide group | Not Specified | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | High[6] |

| 4 | Aryl Iodide with nitro group | Not Specified | Pd(dba)₂ (3) | 6 | Not Specified | Not Specified | Not Specified | High[6] |

| 5 | Dienyl Acetate | (1-Alkenyl)(tributyl)stannane | Pd(dba)₂ | Not Specified | Not Specified | Not Specified | Not Specified | Good[6] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Stille coupling reaction using this compound as a ligand.

Caption: Experimental workflow for a typical Stille coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline for a palladium-catalyzed Stille coupling reaction using this compound as the ligand. The specific conditions may require optimization based on the substrates being used.

Materials:

-

Palladium source (e.g., Pd(dba)₂, Pd(OAc)₂)

-

This compound (TFP)

-

Organic electrophile (e.g., aryl or vinyl halide/triflate)

-

Organostannane reagent

-

Anhydrous solvent (e.g., THF, dioxane, toluene)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or equivalent reaction vessel

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(dba)₂, 3 mol%) and this compound (6 mol%).

-

Evacuate the flask and backfill with the inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

-

-

Reagent Addition:

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Add the organic electrophile (1.0 equivalent) to the reaction mixture.

-

Finally, add the organostannane reagent (1.1-1.5 equivalents) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) with vigorous stirring.

-